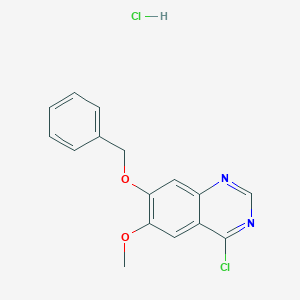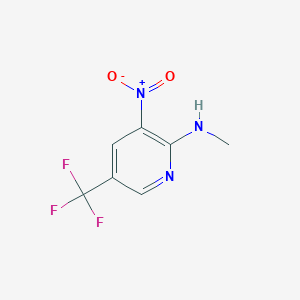
N-metil-3-nitro-5-(trifluorometil)piridin-2-amina
Descripción general
Descripción
N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H6F3N3O2 It is characterized by the presence of a nitro group, a trifluoromethyl group, and a methylamine group attached to a pyridine ring
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis, particularly in the development of fluorinated compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making derivatives of this compound promising candidates for drug development.
Industry
In the industrial sector, N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests. It is also explored for use in materials science, particularly in the development of fluorinated polymers and coatings.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Trifluoromethylpyridines, a group of compounds to which this molecule belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they interact with various biochemical pathways .
Result of Action
It is known that trifluoromethylpyridines and their derivatives are used in the agrochemical industry for crop protection, suggesting they have significant biological activity .
Action Environment
Given its use in the agrochemical industry, it can be inferred that environmental conditions such as temperature, humidity, and ph could potentially impact its effectiveness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine typically involves the nitration of a suitable pyridine precursor followed by methylation. One common method starts with 3-amino-5-(trifluoromethyl)pyridine, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting 3-nitro-5-(trifluoromethyl)pyridine is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and methylation steps to improve yield and reduce reaction times. Additionally, purification processes such as recrystallization or chromatography are employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Oxidation: The methylamine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like sodium azide, thiols, or amines in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Major Products
Reduction: N-methyl-3-amino-5-(trifluoromethyl)pyridin-2-amine.
Substitution: Products vary depending on the nucleophile used, such as N-methyl-3-nitro-5-(azidomethyl)pyridin-2-amine.
Oxidation: N-methyl-3-nitroso-5-(trifluoromethyl)pyridin-2-amine.
Comparación Con Compuestos Similares
Similar Compounds
3-nitro-5-(trifluoromethyl)pyridine: Lacks the methylamine group, making it less versatile in certain synthetic applications.
N-methyl-3-nitro-4-(trifluoromethyl)pyridin-2-amine: Similar structure but with different substitution pattern, which can affect its reactivity and applications.
N-methyl-3-nitro-5-(difluoromethyl)pyridin-2-amine: Contains a difluoromethyl group instead of trifluoromethyl, leading to different chemical properties and reactivity.
Uniqueness
N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The trifluoromethyl group enhances its stability and lipophilicity, while the nitro and methylamine groups provide sites for further chemical modification.
Propiedades
IUPAC Name |
N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O2/c1-11-6-5(13(14)15)2-4(3-12-6)7(8,9)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFBYIGPCGICNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379522 | |
| Record name | N-Methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-21-1 | |
| Record name | N-Methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175277-21-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
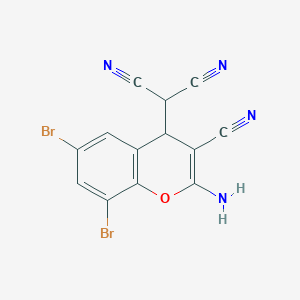

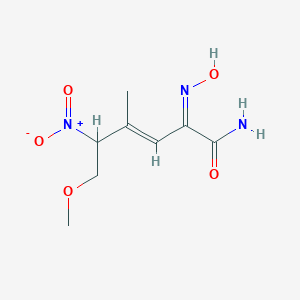

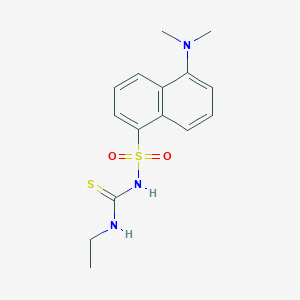
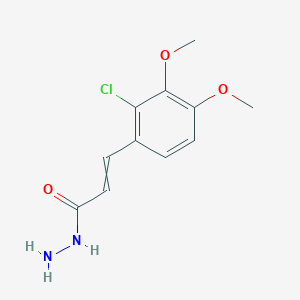

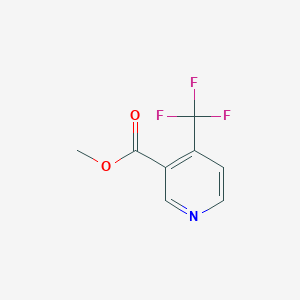


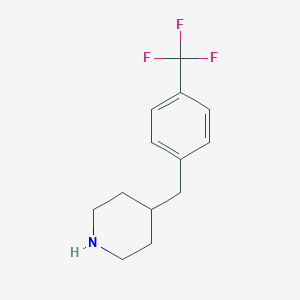
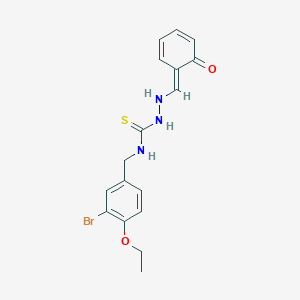
![Methyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64447.png)
